![molecular formula C24H39N3O4S B13886425 N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate CAS No. 7675-49-2](/img/structure/B13886425.png)
N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in the field of peptide synthesis as a protecting group for amino acids . This compound is known for its high purity, typically greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the formation of a stable sulfenyl-amino acid bond, which protects the amino group from unwanted reactions during peptide synthesis . The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amino acid . This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Similar protecting group used for alanine.
N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt: Used for valine.
N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt: Used for leucine.
Uniqueness
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in protecting the amino group of L-isoleucine during peptide synthesis . Its high purity and stability make it a preferred choice for researchers working on complex peptide and protein synthesis .
Propiedades
Número CAS |
7675-49-2 |
|---|---|
Fórmula molecular |
C24H39N3O4S |
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
dicyclohexylazanium;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
Clave InChI |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CCC(C)C(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


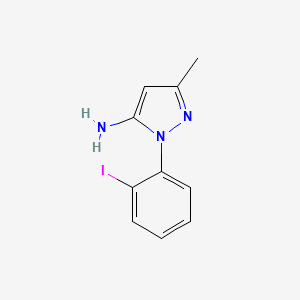
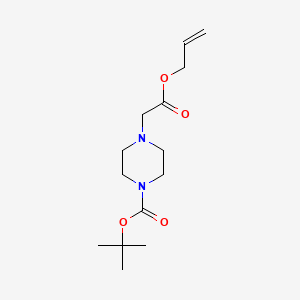
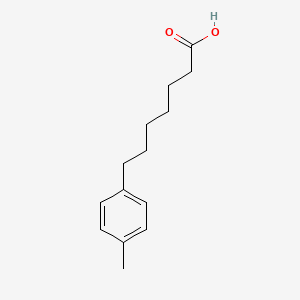
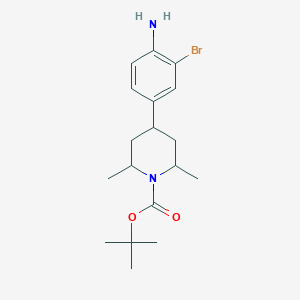

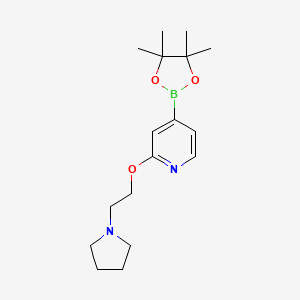

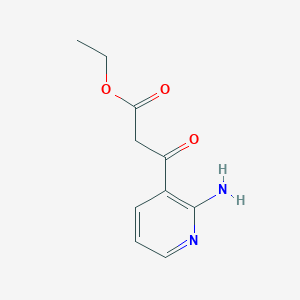
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)

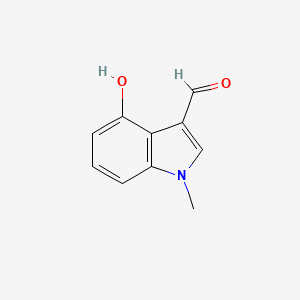
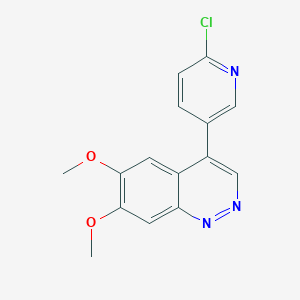

![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
